Welcome to the BenchChem Online Store!
molecular formula C10H8ClNO3 B8449702 6-(2-Chloropropionyl)benzoxazol-2(3H)-one

6-(2-Chloropropionyl)benzoxazol-2(3H)-one

Cat. No. B8449702
M. Wt: 225.63 g/mol
InChI Key: OHWXSZFXEOHVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772323B2

Procedure details

81.1 g (600 mmol) 2-benzoxazolinone are dissolved at 80° C. in 720 g polyphosphoric acid. Then 66.1 ml (720 mmol) 2-chloropropionic acid are added dropwise and the mixture is heated for 3 h to 125° C., then the reaction mixture is poured onto ice water, the precipitated product is suction filtered, washed with water and dried at 98° C. in the circulating air dryer.
Quantity
81.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[Cl:11][CH:12]([CH3:16])[C:13](O)=[O:14]>>[Cl:11][CH:12]([CH3:16])[C:13]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1)=[O:14]

Inputs

Step One
Name
Quantity
81.1 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
polyphosphoric acid
Quantity
720 g
Type
solvent
Smiles
Step Two
Name
Quantity
66.1 mL
Type
reactant
Smiles
ClC(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 3 h to 125° C.
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 98° C. in the circulating air dryer

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)C1=CC2=C(NC(O2)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.